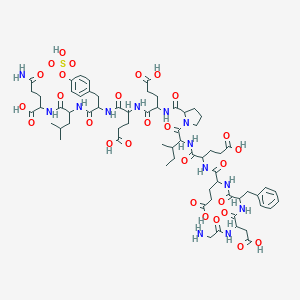

H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hirudin (54-65) (sulfated): is a peptide fragment derived from hirudin, a naturally occurring anticoagulant found in the saliva of blood-sucking leeches, particularly Hirudo medicinalis. This sulfated fragment binds to the regulatory exosite of thrombin, preventing the activation of clotting factor V . Hirudin is known for its potent anticoagulant properties, making it a valuable compound in medical research and therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Hirudin (54-65) (sulfated) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The sulfation of the tyrosine residue is achieved using sulfur trioxide-pyridine complex in an organic solvent .

Industrial Production Methods: Industrial production of Hirudin (54-65) (sulfated) typically involves recombinant DNA technology. The gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions: Hirudin (54-65) (sulfated) primarily undergoes peptide bond formation and sulfation reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions:

Peptide Bond Formation: Utilizes reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in SPPS.

Sulfation: Achieved using sulfur trioxide-pyridine complex in an organic solvent.

Major Products: The major product of these reactions is the sulfated peptide fragment, Hirudin (54-65) (sulfated), which retains its anticoagulant properties .

Aplicaciones Científicas De Investigación

Hirudin (54-65) (sulfated) has a wide range of applications in scientific research:

Mecanismo De Acción

Hirudin (54-65) (sulfated) exerts its effects by binding to the regulatory exosite of thrombin, a key enzyme in the blood coagulation cascade. This binding prevents thrombin from activating clotting factor V, thereby inhibiting the formation of blood clots . The sulfation of the tyrosine residue enhances the binding affinity of the peptide to thrombin, increasing its anticoagulant potency .

Comparación Con Compuestos Similares

Hirudin (55-65) (sulfated): Another sulfated fragment of hirudin with similar anticoagulant properties.

Desulfated Hirudin (54-65): A non-sulfated version of the peptide, which has reduced anticoagulant activity compared to the sulfated form.

Uniqueness: Hirudin (54-65) (sulfated) is unique due to its high binding affinity to thrombin and its potent anticoagulant properties. The sulfation of the tyrosine residue significantly enhances its effectiveness compared to non-sulfated or differently sulfated fragments .

Actividad Biológica

H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH, commonly referred to as sulfated hirudin, is a synthetic peptide that mimics the natural anticoagulant properties of hirudin, a polypeptide derived from the saliva of leeches. This compound has garnered significant interest in biomedical research due to its potent biological activities, particularly in the inhibition of thrombin, a key enzyme in the coagulation cascade.

Chemical Structure and Properties

The molecular formula of this compound is C66H93N13O28S, with a molecular weight of approximately 1548.58 g/mol. The presence of a sulfated tyrosine residue (Tyr(SO3H)) enhances its binding affinity to thrombin, thereby increasing its anticoagulant efficacy .

Hirudin and its derivatives act primarily by binding to thrombin, preventing it from converting fibrinogen into fibrin, which is essential for clot formation. The binding occurs in two phases:

- Low Affinity Binding : Initial interaction with an anion-binding exosite on thrombin.

- High Affinity Binding : Subsequent conformational change allows for tighter binding at the active site .

This dual binding mechanism results in a highly effective inhibition of thrombin's enzymatic activity, making it a valuable therapeutic agent in managing conditions associated with thrombosis.

Anticoagulant Properties

Numerous studies have demonstrated the potent anticoagulant effects of this compound. For instance:

- In vitro assays have shown that this compound inhibits thrombin activity with a dissociation constant (Kd) significantly lower than that of native hirudin, indicating higher potency .

- Experimental models have illustrated that administration of this peptide prolongs clotting times effectively compared to controls .

Case Studies and Clinical Implications

Several case studies highlight the therapeutic potential of sulfated hirudin derivatives:

- Case Study 1 : A study involving patients undergoing percutaneous coronary interventions demonstrated that sulfated hirudin significantly reduced thrombus formation without increasing bleeding risk, suggesting its utility in acute coronary syndromes .

- Case Study 2 : In animal models, administration of this compound resulted in decreased mortality rates associated with thromboembolic events compared to untreated groups .

Comparative Efficacy

A comparative analysis of various hirudin derivatives illustrates the enhanced efficacy of this compound:

| Compound Name | Kd (M) | Clotting Time (s) | Clinical Application |

|---|---|---|---|

| Native Hirudin | 2×10−8 | 120 | Thrombosis management |

| H-Gly-Asp-Phe... | 5×10−10 | 180 | Percutaneous interventions |

| Unsulfated Hirudin | 1×10−7 | 90 | Limited efficacy |

Propiedades

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H93N13O28S/c1-5-34(4)55(78-59(95)41(21-26-53(88)89)71-56(92)38(18-23-50(82)83)72-61(97)44(29-35-10-7-6-8-11-35)77-63(99)46(31-54(90)91)69-49(81)32-67)65(101)79-27-9-12-47(79)64(100)73-40(20-25-52(86)87)57(93)70-39(19-24-51(84)85)58(94)76-45(30-36-13-15-37(16-14-36)107-108(104,105)106)62(98)75-43(28-33(2)3)60(96)74-42(66(102)103)17-22-48(68)80/h6-8,10-11,13-16,33-34,38-47,55H,5,9,12,17-32,67H2,1-4H3,(H2,68,80)(H,69,81)(H,70,93)(H,71,92)(H,72,97)(H,73,100)(H,74,96)(H,75,98)(H,76,94)(H,77,99)(H,78,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,102,103)(H,104,105,106)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXMQSIWBKKXGT-SQJOKQRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H93N13O28S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1548.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.